1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: The compound is studied for its effects on enzyme activity and cellular pathways.
Materials Science: It is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromophenyl group and the pyrazole ring play crucial roles in binding to the target sites and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
- 1-(4-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
- 1-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to molecular targets compared to its chloro, fluoro, or methyl analogs .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88597-35-7 |
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Molecular Formula |
C10H7BrN2O3 |
Molecular Weight |
283.08 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-oxo-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-1-3-7(4-2-6)13-5-8(10(15)16)9(14)12-13/h1-5H,(H,12,14)(H,15,16) |
InChI Key |
UUVYJKVOFKWJTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=O)N2)C(=O)O)Br |
Origin of Product |
United States |
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